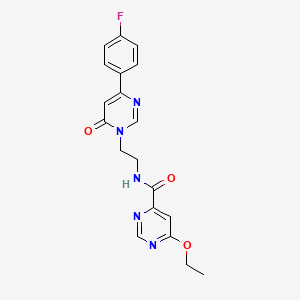

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c1-2-28-17-9-16(22-11-23-17)19(27)21-7-8-25-12-24-15(10-18(25)26)13-3-5-14(20)6-4-13/h3-6,9-12H,2,7-8H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMZJWGSLAEHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide, with CAS number 2034364-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is characterized by the following:

- Molecular Formula : C19H18FN5O3

- Molecular Weight : 383.38 g/mol

- IUPAC Name : 6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide

Anticancer Properties

Recent studies have indicated that compounds similar to 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide exhibit potent anticancer activity. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, suggesting that this class of compounds may target specific cancer pathways effectively .

The mechanism of action involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound is believed to interfere with the Met kinase signaling pathway, which is crucial for cellular processes such as growth and survival in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Study 1: In Vivo Efficacy

A study involving a related pyrimidine derivative showed promising results in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential efficacy of pyrimidine derivatives in cancer therapy .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that compounds within this class possess favorable absorption and distribution characteristics, which are critical for therapeutic applications. The bioavailability and metabolic stability contribute to their effectiveness as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide compared to similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action | Pharmacokinetics |

|---|---|---|---|

| 6-Ethoxy-N... | High | Met kinase inhibition | Favorable |

| Compound A | Moderate | EGFR inhibition | Moderate |

| Compound B | High | VEGF pathway blockade | High |

Comparison with Similar Compounds

Core Structural Analog: N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Key Similarities :

- Contains a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

Key Differences :

- Replaces the ethoxy-pyrimidine-4-carboxamide with a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group.

- Molecular weight: 431.4 g/mol vs.

- The sulfonamide may confer distinct solubility and hydrogen-bonding properties compared to the carboxamide .

| Property | Target Compound | Analog |

|---|---|---|

| Molecular Formula | C₂₁H₂₁FN₄O₃ (estimated) | C₂₀H₁₈FN₃O₅S |

| Molecular Weight | ~420 g/mol | 431.4 g/mol |

| Key Substituents | Ethoxy, carboxamide | Dihydrodioxine, sulfonamide |

Pyridazine-Based Analog: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Key Similarities :

- Contains a pyrimidine-4-carboxamide group.

- Ethyl linker to a heterocyclic core (pyridazinone vs. pyrimidinone in the target compound).

Key Differences :

- Incorporates a pyrrolidin-1-yl substituent instead of ethoxy, which may enhance basicity and solubility.

- Molecular weight: 396.5 g/mol , significantly lower than the target compound .

| Property | Target Compound | Analog |

|---|---|---|

| Heterocyclic Core | Pyrimidinone | Pyridazinone |

| Aromatic Group | 4-Fluorophenyl | Thiophen-2-yl |

| Solubility Modifier | Ethoxy | Pyrrolidin-1-yl |

Pruvanserin Hydrochloride: A Piperazine-Based Analogue

Key Similarities :

Key Differences :

- Core structure: Piperazine-indole carbonitrile vs. pyrimidinone-pyrimidine.

- Pruvanserin’s cyanoindole group may confer distinct receptor-binding profiles (e.g., serotonin receptor modulation).

Substituent Effects and Pharmacological Implications

- 4-Fluorophenyl Group : Common in CNS-active compounds (e.g., Pruvanserin) due to enhanced blood-brain barrier penetration .

- Ethoxy vs.

- Pyrimidinone vs. Pyridazinone Cores: Pyrimidinones are more prevalent in kinase inhibitors (e.g., EGFR inhibitors), while pyridazinones are explored for cardiovascular applications.

Q & A

Q. Optimization Strategies :

How should researchers characterize the structural integrity of this compound, and which analytical techniques are most effective?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁FN₄O₃: 392.16, observed: 392.15) .

Q. Advanced :

- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions (e.g., dihedral angles between pyrimidine rings) .

- HPLC Purity Analysis : Reverse-phase HPLC with C18 columns (e.g., 95:5 acetonitrile/water) ensures >95% purity .

What methodologies are employed to study the compound's reactivity, particularly in substitution and redox reactions?

Q. Advanced

-

Substitution Reactions :

-

Redox Reactions :

What in vitro biological assays are appropriate for evaluating the compound's therapeutic potential?

Q. Basic

Q. Advanced :

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa cells) .

How can discrepancies in synthetic yield or biological activity data be systematically addressed?

Q. Advanced

-

Root-Cause Analysis :

-

Statistical Validation : Use ANOVA to compare batch yields or IC₅₀ values (p < 0.05 significance) .

What engineering considerations are critical when scaling up the synthesis from laboratory to pilot scale?

Q. Advanced

-

Process Intensification :

- Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 2 hours (flow) .

- Catalyst Recycling : Recover Pd/C via filtration for reuse, reducing costs .

-

Safety Protocols :

- Waste Management : Neutralize acidic byproducts before disposal (e.g., NaOH treatment) .

What safety protocols and waste management practices are recommended for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact .

- Waste Segregation : Separate halogenated waste (e.g., fluorinated byproducts) for incineration .

Q. Advanced :

- Environmental Impact Assessment : Monitor fluorine content in effluent using ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.